molecular formula C22H17BrClNO3 B11404986 6-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11404986
M. Wt: 458.7 g/mol
InChI Key: OGEDRCRPVYXOEI-UHFFFAOYSA-N
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Description

6-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, bromination, and subsequent functionalization with chlorophenyl and furan groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran moieties.

    Reduction: Reduction reactions may target the bromine and chlorine substituents, leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

6-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the chlorophenyl and furan substituents.

    N-[(4-Chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide: Lacks the bromine and furan substituents.

    N-[(Furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide: Lacks the bromine and chlorophenyl substituents.

Uniqueness

The presence of bromine, chlorine, and furan moieties in 6-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE makes it unique compared to similar compounds. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17BrClNO3

Molecular Weight

458.7 g/mol

IUPAC Name

6-bromo-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17BrClNO3/c1-14-19-9-6-16(23)11-20(19)28-21(14)22(26)25(13-18-3-2-10-27-18)12-15-4-7-17(24)8-5-15/h2-11H,12-13H2,1H3

InChI Key

OGEDRCRPVYXOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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